1-Benzyl 2-ethyl 4-methylenepyrrolidine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl 2-ethyl 4-methylenepyrrolidine-1,2-dicarboxylate is a chemical compound with the molecular formula C15H17NO4 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl 2-ethyl 4-methylenepyrrolidine-1,2-dicarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-benzyl-2-ethylpyrrolidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl 2-ethyl 4-methylenepyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethyl positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Alkyl halides or nucleophiles in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Benzyl 2-ethyl 4-methylenepyrrolidine-1,2-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl 2-ethyl 4-methylenepyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate: Similar structure but with a methyl group instead of an ethyl group.
1-Benzyl 2-ethyl 4-methylenepyrrolidine-1,2-dicarboxylate: Another derivative with slight structural variations.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
1-Benzyl 2-ethyl 4-methylenepyrrolidine-1,2-dicarboxylate is a complex organic compound belonging to the pyrrolidine family. Its unique structure, characterized by a pyrrolidine ring with two carboxylate groups and a methylene bridge, suggests potential biological activities that merit investigation. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₉NO₄
- Molecular Weight : Approximately 289.34 g/mol
- Structural Features :
- Contains a benzyl group and an ethyl group.
- Features two carboxylate functional groups which enhance its reactivity.
Pharmacological Properties
Research indicates that compounds with similar structural features often exhibit diverse biological activities. The presence of dicarboxylate groups in this compound may contribute to its potential as a therapeutic agent. Notable pharmacological properties include:
- Antioxidant Activity : Dicarboxylic acids are known for their ability to scavenge free radicals, potentially reducing oxidative stress in biological systems.
- Enzyme Inhibition : The compound may interact with various enzymes, similar to other pyrrolidine derivatives, influencing metabolic pathways.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- The carboxylate groups can engage in hydrogen bonding with biological macromolecules, enhancing binding affinity and specificity.
- The benzyl moiety may facilitate interactions with lipid membranes, potentially altering membrane fluidity and affecting cellular signaling pathways.
Toxicological Studies
A study examining the toxicity of similar compounds found that benzyl alkanoates exhibit low toxicity profiles in sub-chronic exposure scenarios. For instance, repeated-dose toxicity studies on related compounds indicated no significant systemic effects at certain dosage thresholds (NOAEL values) . This suggests that this compound may also possess a favorable safety profile.
Interaction Studies
Interaction studies involving this compound focus on its behavior in biological systems. Preliminary findings indicate potential interactions with carboxylesterases, which could lead to hydrolysis and formation of less toxic metabolites . Such metabolic pathways are crucial for understanding the compound's pharmacokinetics and dynamics.
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
(S)-1-benzyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate | C₁₄H₁₇NO₄ | Similar structure; different substituents |
Ethyl 4-methylpyrrolidine-1,2-dicarboxylate | C₁₄H₁₈N₂O₄ | Lacks benzyl group; simpler structure |
N-benzoyl-N'-ethylurea | C₉H₁₁N₂O₂ | Contains urea functional group; different reactivity |
This table illustrates the structural diversity among compounds related to this compound and highlights how variations in structure can influence biological activity.
Properties
Molecular Formula |
C16H19NO4 |
---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
1-O-benzyl 2-O-ethyl 4-methylidenepyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C16H19NO4/c1-3-20-15(18)14-9-12(2)10-17(14)16(19)21-11-13-7-5-4-6-8-13/h4-8,14H,2-3,9-11H2,1H3 |
InChI Key |
QRYJTBYZQXCSJW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(=C)CN1C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.